Rabdosin B
Overview
Description
Rabdosin B is an ent-kaurene diterpenoid . It has shown cytotoxic activity against three human tumour HepG2, GLC-82 and HL-60 cell lines . It induces significant DNA damage to HepG2 cells in a time- and dose-dependent manner .
Synthesis Analysis
Rabdosin B is purified from the air-dried aerial parts of Isodon japonica (Burm.f) Hara var. galaucocalyx (maxin) Hara . It has a biphasic, dose-dependent effect on root growth and a strong inhibitory effect on root hair development in lettuce seedlings .Molecular Structure Analysis
The molecular formula of Rabdosin B is C24H32O8 . Its molecular weight is 448.51 .Chemical Reactions Analysis
Rabdosin B has shown a biphasic, dose-dependent effect on root growth . Lower concentrations of Rabdosin B (20–80 μM) significantly promoted root growth, but its higher levels at 120–200 μM, by contrast, had inhibitory effects .Physical And Chemical Properties Analysis
Rabdosin B is a powder . It has a molecular weight of 448.51 . It can be stored at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and at -20°C for 1 month .Scientific Research Applications
Regulation of Plant Growth and Development
Rabdosin B, an ent-kaurene diterpenoid, demonstrates a biphasic effect on plant growth, specifically in the roots of lettuce seedlings. At lower concentrations, Rabdosin B promotes root growth by increasing cell length in the mature region and boosting the mitotic activity of meristematic cells in seedlings' root tips. However, higher concentrations inhibit root growth by affecting both cell length and the division of meristematic cells. Furthermore, Rabdosin B inhibits root hair development in a dose-dependent manner and induces DNA damage, which leads to cell cycle retardation in the G2 and S phases (Ding et al., 2010).
Allelopathic Potential in Plants
Rabdosin B has been studied for its allelopathic potential, where it was found to influence root growth and root hair development in lettuce seedlings significantly. While Rabdosin B inhibits the root growth at higher concentrations, it also stimulates root growth at concentrations of 40-160 μmol·L-1. This suggests that Rabdosin B and other ent-kaurene diterpenes may play an important ecological role in their natural environments (Juan, 2008).
DNA Interaction and Damage
Research has shown that Rabdosin B interacts with DNA in cell systems, such as human liver cancer cells HepG2, and in cell-free systems. It induces DNA damage in a time and dose-dependent manner, which can be a direct motivation for cell proliferation inhibition and apoptosis. At low concentrations, Rabdosin B can induce a certain degree of DNA damage on calf thymus DNA, while at higher concentrations, it effectively cleaves pBR322 DNA (Guo-an, 2010).
Molecular Structure and Spectroscopic Characterization
Rabdosin B, alongside Rabdosinate, has been isolated and characterized using IR-NMR spectroscopy. Detailed computational studies using DFT/B3LYP method with 6-311++G(d,p) basis set have been conducted to understand its molecular geometry, vibrational frequencies, and chemical shift values. This in-depth characterization provides a comprehensive understanding of Rabdosin B’s molecular structure and properties (Wang & Wang, 2015).
Future Directions
Further investigations on the underlying mechanism revealed that the promotion effect of Rabdosin B at the lower concentrations resulted from increasing the cell length in the mature region and enhancing the mitotic activity of meristematic cells in seedlings’ root tips . In contrast, Rabdosin B at higher concentrations inhibited root growth by affecting both cell length in the mature region and division of meristematic cells .
properties
IUPAC Name |
[(1S,1'R,3'S,5R,6S,7S,9S)-3'-acetyloxy-7-hydroxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-12-15-8-16(27)19-23(9-15,20(12)28)21(29)31-11-24(19)17(10-30-13(2)25)22(4,5)7-6-18(24)32-14(3)26/h15-19,27H,1,6-11H2,2-5H3/t15-,16+,17-,18+,19-,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXJXSFHXOVGTA-DUAAMXSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CCC(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)OC(=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@]2(COC(=O)[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)[C@H](CCC1(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rabdosin B | |
CAS RN |
84304-92-7 | |
Record name | Rabdosin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084304927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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